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molecular formula C12H9BrClN3 B8772367 1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline

1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline

Cat. No. B8772367
M. Wt: 310.58 g/mol
InChI Key: UKVJZVSOGZEXJU-UHFFFAOYSA-N
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Patent
US08729082B2

Procedure details

To a stirred suspension of 4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline (32.2 g, 0.148 mot) in THF/NMP 2:1 (312 mL) was added NBS (26.3 g, 0.148 mot) in one portion at room temperature. After stirred for 18 h, additional NBS (13.1 g, 0.074 mot) was added and the mixture was stirred for additional 2 h at room temperature. After removal of the THF portion of the organic phase by vacuum evaporation, water was added (520 mL). The precipitate was filtered and the residue was washed with water, diethyl ether and dried to give 35 g of the title compound. 1H-NMR (300 MHz, d6-DMSO): δ=8.54 (1H, s), 7.75 (1H, s), 7.40 (1H, s), 2.20 (6H, s) ppm.
Name
4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
THF NMP
Quantity
312 mL
Type
solvent
Reaction Step One
Name
Quantity
26.3 g
Type
reactant
Reaction Step Two
Name
Quantity
13.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([CH:14]=[CH:15][N:16]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2.C1C(=O)N([Br:24])C(=O)C1>C1COCC1.CN1C(=O)CCC1>[Br:24][C:14]1[N:4]2[C:5]3[C:10]([N:11]=[C:2]([Cl:1])[C:3]2=[N:16][CH:15]=1)=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=3 |f:2.3|

Inputs

Step One
Name
4-chloro-7,8-dimethyl-imidazo[1,2-a]quinoxaline
Quantity
32.2 g
Type
reactant
Smiles
ClC=1C=2N(C3=CC(=C(C=C3N1)C)C)C=CN2
Name
THF NMP
Quantity
312 mL
Type
solvent
Smiles
C1CCOC1.CN1CCCC1=O
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
13.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the THF portion of the organic phase
CUSTOM
Type
CUSTOM
Details
by vacuum evaporation, water
ADDITION
Type
ADDITION
Details
was added (520 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the residue was washed with water, diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CN=C2N1C1=CC(=C(C=C1N=C2Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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